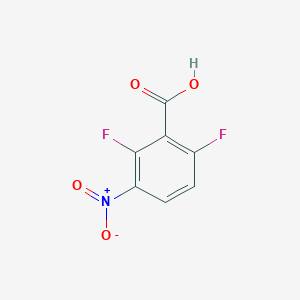
2,6-Difluoro-3-nitrobenzoic acid
Cat. No. B1296600
Key on ui cas rn:
83141-10-0
M. Wt: 203.1 g/mol
InChI Key: PDDHSNODMFIIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04339457
Procedure details


A mixture of 31.4 grams (0.498 mole) of 70% nitric acid and 107.1 grams (1.092 moles) of concentrated sulfuric acid was cooled to 10° C. and added dropwise to 75.0 grams (0.474 mole) of stirred 2,6-difluorobenzoic acid. The complete addition required 25 minutes during which time the resultant reaction caused the reaction mixture temperature to rise to 50° C. Upon complete addition the reaction mixture temperature was maintained at 50° C. for one hour, then allowed to cool to ambient temperature where it stirred for 16 hours. The reaction mixture was poured into 250 ml of ice-water and stirred until the ice melted. The mixture was poured into a separatory funnel and extracted with three portions of diethyl ether. The combined extracts were washed with three portions of 400 ml of an aqueous solution saturated with sodium chloride. The organic layer was filtered through phase separation paper and the filtrate concentrated under reduced pressure to a residual solid. The solid was recrystallized from heptane-ethyl acetate to give 19.4 grams of 2,6-difluoro-3-nitrobenzoic acid. The mother liquor was concentrated under reduced pressure to give an additional 56.5 grams of this product.



[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[F:10][C:11]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:12]=1[C:13]([OH:15])=[O:14]>>[F:10][C:11]1[C:19]([N+:1]([O-:4])=[O:2])=[CH:18][CH:17]=[C:16]([F:20])[C:12]=1[C:13]([OH:15])=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
107.1 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1)F
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The complete addition required 25 minutes during which time the resultant
|
|
Duration
|
25 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 50° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon complete addition the reaction mixture temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 50° C. for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature where it
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was poured into a separatory funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with three portions of diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with three portions of 400 ml of an aqueous solution saturated with sodium chloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The organic layer was filtered through phase separation paper
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated under reduced pressure to a residual solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized from heptane-ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 20.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
